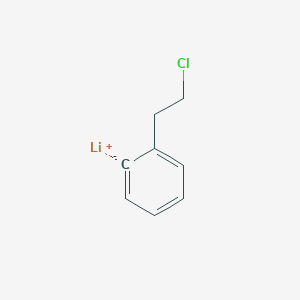

lithium;2-chloroethylbenzene

Description

Structure

2D Structure

Properties

CAS No. |

137092-46-7 |

|---|---|

Molecular Formula |

C8H8ClLi |

Molecular Weight |

146.6 g/mol |

IUPAC Name |

lithium;2-chloroethylbenzene |

InChI |

InChI=1S/C8H8Cl.Li/c9-7-6-8-4-2-1-3-5-8;/h1-4H,6-7H2;/q-1;+1 |

InChI Key |

UNNJEWSPACRCQP-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C([C-]=C1)CCCl |

Origin of Product |

United States |

Mechanistic Investigations of Lithium;2 Chloroethylbenzene Reactivity

Reaction Pathways and Intermediate Characterization

The reactions of aryllithium reagents are predominantly those of powerful nucleophiles and strong bases. wikipedia.orgfiveable.me The specific pathway is influenced by the substrate, solvent, and the aggregation state of the organolithium compound.

Given the highly polar nature of the C-Li bond, the reactions of lithium;2-chloroethylbenzene are expected to proceed through polar mechanisms. wikipedia.org In these mechanisms, the electron-rich (carbanionic) carbon atom of the aryllithium acts as a nucleophile, attacking an electrophilic center on another molecule. fiveable.mechemistrysteps.comlibretexts.org

A classic example is the addition to a carbonyl group. The nucleophilic carbon of the organolithium reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a lithium alkoxide intermediate. wikipedia.orglibretexts.org Subsequent workup with an acid protonates the alkoxide to yield an alcohol. fiveable.mechemistrysteps.com This polar addition is a fundamental transformation in organic synthesis facilitated by organolithium reagents. wikipedia.org While it is often assumed that the monomer is the most reactive species, reaction pathways involving dimeric or other oligomeric species directly have also been identified, indicating a complex relationship between aggregation and reactivity. wikipedia.orgmdpi.com

Single-Electron Transfer (SET) Mechanisms and Radical Intermediates

The reaction of organolithium compounds with alkyl and aryl halides, including substrates like 2-chloroethylbenzene, is mechanistically complex. While polar, two-electron pathways are possible, substantial evidence points towards the involvement of single-electron transfer (SET) steps, which lead to the formation of radical intermediates. wikipedia.orgstackexchange.com The competition between polar and radical pathways is influenced by factors such as the structure of the reactants, solvent, and temperature. stackexchange.com A proposed SET mechanism involves the transfer of an electron from the organolithium reagent to the alkyl or aryl halide, generating a radical anion that subsequently fragments into a radical and a halide ion.

Experimental Evidence for Radical Pathways

Direct observation of radical intermediates in organolithium reactions provides compelling evidence for SET pathways. The primary technique for this is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy. libretexts.orgresearchgate.net This method specifically detects species with unpaired electrons, such as free radicals.

Studies on the reaction of various organolithium reagents with alkyl and aryl halides have successfully used ESR spectroscopy to detect the transient radical species formed. researchgate.net For instance, the reaction between tert-butyllithium (B1211817) and alkyl halides has been shown to generate detectable concentrations of alkyl radicals. masterorganicchemistry.com These experiments typically involve mixing the reagents in a flow system and observing the ESR spectrum moments after mixing, confirming the presence of the radical intermediates predicted by the SET mechanism. libretexts.org

Another line of evidence comes from the analysis of reaction byproducts. The formation of coupling and disproportionation products, which are characteristic of radical behavior, suggests the involvement of radical intermediates. wikipedia.org Furthermore, the use of "radical clock" experiments provides kinetic proof for the existence and lifetime of these transient species. nih.govwikipedia.orgillinois.edu A radical clock is a molecule that undergoes a rapid, unimolecular rearrangement at a known rate if it exists as a radical. csbsju.edu If the reaction of an organolithium with a halide containing a radical clock moiety yields rearranged products, it serves as strong evidence for a radical intermediate with a lifetime sufficient to undergo the rearrangement. illinois.educsbsju.edu For example, reductive lithiation of certain nitriles has been studied using conformational radical clocks, which helped to determine that the cyclization proceeded through an alkyllithium intermediate rather than a radical one by showing the radical lifetime was too brief. nih.gov

Crossover Experiments and Isotopic Labeling Studies

Crossover experiments are a classical method to distinguish between intramolecular and intermolecular reaction mechanisms. wikipedia.orgslideshare.net In the context of this compound, a hypothetical crossover experiment could involve reacting a mixture of deuterated this compound and a non-deuterated analogue of a different aryl halide with an organolithium reagent. If the reaction proceeds through intermolecular radical intermediates that can diffuse into the bulk solution, one would expect to observe "crossover" products, where fragments from the two different starting materials have combined. The absence of such products would suggest a mechanism where the intermediates are tightly associated in a solvent cage or an intramolecular process.

Isotopic labeling is another powerful tool for elucidating reaction mechanisms. researchgate.net By strategically placing isotopes such as Deuterium (²H) or Carbon-13 (¹³C) within the 2-chloroethylbenzene molecule, the movement of specific atoms can be tracked throughout the reaction. For example, if a reaction is proposed to proceed via a benzyne (B1209423) intermediate, labeling the carbon atoms of the aromatic ring and analyzing their positions in the final product can confirm or refute this pathway. slideshare.net While specific crossover or isotopic labeling studies on this compound are not extensively documented, these techniques are fundamental in the broader study of organolithium reaction mechanisms. wikipedia.orgresearchgate.net

Kinetics and Thermodynamics of Reaction Steps

The kinetics of reactions involving organolithium reagents, such as the lithium-halogen exchange, are known to be exceptionally fast, often occurring within seconds even at very low temperatures (e.g., -78 °C). harvard.edu The rate of lithium-halogen exchange is kinetically controlled and follows the general trend I > Br > Cl, reflecting the bond strength of the carbon-halogen bond. wikipedia.org This implies that the reaction with 2-chloroethylbenzene would be slower than with its bromo or iodo analogues.

Computational studies on related systems, such as the lithium-bromine exchange of 1,1-dibromoalkenes with methyllithium (B1224462), have been used to calculate activation energies and predict both kinetic and thermodynamic stereoselectivity, showing good agreement with experimental results. acs.org

| Parameter | Influence on Reaction | Typical Observation |

| Halogen | Affects the C-X bond strength and leaving group ability. | Rate of exchange: I > Br > Cl. wikipedia.org |

| Carbanion Stability | The equilibrium favors the more stable organolithium species. | sp-hybridized Li > sp²-hybridized Li > sp³-hybridized Li. wikipedia.org |

| Temperature | Affects reaction rate and stability of intermediates. | Reactions are often performed at very low temperatures (-78 to -120 °C) to control reactivity. wikipedia.org |

| Solvent | Can coordinate to lithium, affecting aggregation and reactivity. | Ethereal solvents like THF or diethyl ether are commonly used. masterorganicchemistry.com |

Trapping Experiments for Reactive Intermediates

To gain evidence for short-lived intermediates, chemists employ trapping experiments. researchgate.net This involves adding a substance to the reaction mixture that will selectively react with the proposed intermediate to form a stable, characterizable product.

In the investigation of SET mechanisms, radical traps are particularly useful. harvard.edu These are molecules that react very rapidly with free radicals. A widely used radical scavenger is 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). harvard.edu If the reaction of this compound were to proceed via a radical pathway, the inclusion of TEMPO in the reaction mixture should result in the formation of a stable adduct between the 2-ethylphenyl radical and TEMPO. The detection of this adduct would provide strong evidence for the radical intermediate. harvard.edu

Besides radical traps, electrophiles can be used to trap anionic intermediates. In lithium-halogen exchange, the newly formed organolithium species is a potent nucleophile and can be trapped by adding an electrophile like benzaldehyde (B42025) or carbon dioxide. wikipedia.orgnih.gov For example, if the reaction of 2-chloroethylbenzene with n-butyllithium results in lithium-halogen exchange, the subsequent addition of an electrophile would yield the corresponding substituted product, confirming the formation of the 2-ethylphenyllithium intermediate. harvard.edu

Stereochemical Aspects of Reactions Involving this compound

Configurational Stability of Chiral Organolithium Intermediates

The stereochemical outcome of reactions involving organolithium reagents is critically dependent on the configurational stability of the chiral organolithium intermediate. An organolithium compound is configurationally stable if it retains its stereochemical integrity on the timescale of the reaction without undergoing racemization or epimerization.

While this compound itself is not chiral, considering a hypothetical chiral analogue, such as one with a stereocenter on the ethyl group, allows for a discussion of this important concept. The stability of such an intermediate is influenced by several factors, including the hybridization of the carbanionic carbon, the nature of substituents, the solvent, and the temperature.

Studies on analogous chiral halo-[D₁]methyllithiums provide significant insight. It has been shown that chloro-[D₁]methyllithium is completely configurationally stable up to its decomposition temperature of -78 °C. nih.gov In contrast, the corresponding iodo-[D₁]methyllithium was found to be configurationally labile at all tested temperatures. nih.gov Fluoro-[D₁]methyllithium was found to be configurationally stable but chemically unstable above -95 °C. nih.gov These findings highlight the profound effect of the halogen atom on the stability of α-haloorganolithiums.

| Chiral Organolithium | Temperature Range (°C) | Configurational Stability | Chemical Stability |

| Chloro-[D₁]methyllithium | up to -78 | Stable nih.gov | Labile, decomposes at -78 °C nih.gov |

| Fluoro-[D₁]methyllithium | -95 to 0 | Stable nih.gov | Unstable above -95 °C nih.gov |

| Iodo-[D₁]methyllithium | -95 to -30 | Labile nih.gov | Unstable, decomposes nih.gov |

This data suggests that a chiral organolithium intermediate derived from a chloro-substituted alkane, analogous to this compound, would likely exhibit high configurational stability, especially at the low temperatures typically employed for organolithium reactions. This stability is crucial for stereoselective synthesis, as it allows the stereochemical information of the starting material to be transferred to the product.

Stereoselectivity in C-C Bond Forming Reactions

The stereoselectivity of carbon-carbon bond forming reactions involving organolithium reagents is a cornerstone of modern asymmetric synthesis. The ability to control the three-dimensional arrangement of newly formed stereocenters is paramount in the synthesis of complex molecules such as pharmaceuticals and natural products. While the general principles of stereoselection in organolithium additions to carbonyls and other electrophiles are well-established, specific and detailed research findings on the stereochemical outcomes of reactions involving this compound are not extensively documented in publicly available scientific literature.

Organolithium reagents, being potent nucleophiles, readily participate in addition reactions to prochiral aldehydes and ketones, creating new chiral centers. The stereochemical course of these reactions is influenced by a variety of factors including the steric bulk of both the organolithium reagent and the electrophile, the solvent, temperature, and the presence of coordinating chiral ligands or auxiliaries.

In a typical reaction, the nucleophilic carbon of the organolithium compound attacks the electrophilic carbon of a carbonyl group. Due to the trigonal planar geometry of the sp²-hybridized carbonyl carbon, the nucleophile can approach from two distinct faces (re or si). In the absence of any chiral influence, this would lead to a racemic mixture of the two possible enantiomers. However, stereoselectivity can be induced by employing a chiral substrate, a chiral reagent, or a chiral catalyst.

For a reagent such as this compound, which is itself achiral, achieving stereoselectivity in C-C bond formation would necessitate the use of external chiral influences. This is commonly achieved through the use of chiral auxiliaries covalently attached to the electrophile, or by the addition of chiral ligands that coordinate to the lithium ion, thereby creating a chiral environment around the reactive center. These chiral ligands, often diamines or amino alcohols, can effectively block one face of the organolithium reagent or the electrophile, leading to a preferential attack from the less hindered direction.

Despite a thorough search of scientific databases, specific studies detailing the diastereoselectivity or enantioselectivity of reactions with this compound, including data on diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.), could not be located. The reactivity of such an organolithium species is expected to be high, and controlling its stereoselectivity would likely follow the established paradigms for other simple organolithium reagents. However, without experimental data, a detailed analysis and the generation of specific data tables on the stereoselectivity of its C-C bond forming reactions is not possible at this time. Further experimental investigation is required to elucidate the specific stereochemical behavior of this compound in these synthetically important transformations.

Advanced Synthetic Transformations and Applications of Lithium;2 Chloroethylbenzene

Carbon-Carbon Bond Formation Reactions

Organolithium reagents are potent nucleophiles and strong bases, making them highly valuable in organic synthesis for the formation of carbon-carbon bonds. mt.com The reactivity of lithium;2-chloroethylbenzene would be anticipated to follow the general patterns observed for other aryllithium compounds.

Nucleophilic Additions to Electrophilic Substrates

As a strong nucleophile, this compound is expected to readily participate in nucleophilic addition reactions with a variety of electrophilic substrates.

The addition of organolithium reagents to carbonyl compounds is a fundamental transformation for the synthesis of alcohols. mdpi.com The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organolithium on the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the corresponding alcohol.

Aldehydes: Reaction with an aldehyde would be expected to produce a secondary alcohol.

Ketones: Reaction with a ketone would yield a tertiary alcohol.

Esters: The reaction with an ester would initially form a ketone, which would then rapidly react with a second equivalent of the organolithium reagent to afford a tertiary alcohol after workup.

The general mechanism for the nucleophilic addition of an organolithium reagent to a carbonyl compound is depicted below: Step 1: Nucleophilic attack on the carbonyl carbon. Step 2: Protonation of the resulting alkoxide.

It is important to note that due to the high reactivity of organolithium reagents, these reactions are typically conducted at low temperatures (e.g., -78 °C) in anhydrous ethereal solvents to minimize side reactions.

Organolithium reagents generally favor 1,2-addition over 1,4-addition (conjugate addition) when reacting with α,β-unsaturated carbonyl compounds. This preference is attributed to the hard nature of the organolithium nucleophile, which preferentially attacks the harder electrophilic center of the carbonyl carbon. nih.gov

However, the regioselectivity can sometimes be influenced by steric factors or the presence of certain additives. To favor conjugate addition, organolithium reagents are often converted to softer organocuprates (Gilman reagents) by transmetalation with a copper(I) salt. These organocuprates are much more effective at undergoing 1,4-addition.

Carbolithiation is the addition of an organolithium reagent across a carbon-carbon double or triple bond. nih.gov This reaction forms a new carbon-carbon bond and a new organolithium species, which can then be trapped with an electrophile. Carbolithiation reactions can be either intermolecular or intramolecular.

Given the structure of this compound, intramolecular carbolithiation would be a possibility if an unsaturated moiety were present elsewhere in the molecule, suitably positioned for cyclization. The efficiency of such cyclizations is highly dependent on the length of the tether connecting the organolithium and the unsaturated group, with the formation of five- and six-membered rings being the most common.

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, typically involving a transition metal catalyst that facilitates the reaction between an organometallic reagent and an organic halide or pseudohalide.

Aryllithium reagents can participate in various transition metal-catalyzed cross-coupling reactions, although they are sometimes less commonly used than the corresponding Grignard or organozinc reagents due to their high reactivity, which can lead to side reactions.

Palladium-Catalyzed Cross-Couplings: Palladium catalysts are widely used in cross-coupling reactions such as the Suzuki, Stille, and Negishi couplings. organic-chemistry.org While less common, direct coupling of organolithium reagents with aryl halides under palladium catalysis has been reported. These reactions typically require specific ligands to facilitate the catalytic cycle and prevent unwanted side reactions.

Nickel-Catalyzed Cross-Couplings: Nickel catalysts are often employed for cross-coupling reactions involving less reactive electrophiles, such as aryl chlorides. dicp.ac.cn The Kumada coupling, which traditionally uses Grignard reagents, can sometimes be adapted for use with organolithium compounds.

Cobalt-Catalyzed Cross-Couplings: Cobalt catalysis is an emerging area in cross-coupling chemistry, valued for the lower cost and toxicity of cobalt compared to palladium. nih.govresearchgate.net Cobalt catalysts have been shown to be effective in the cross-coupling of aryl halides with various organometallic reagents.

A generalized catalytic cycle for a transition metal-catalyzed cross-coupling reaction involving an organolithium reagent would typically involve:

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-halogen bond of the organic halide.

Transmetalation: The organic group from the organolithium reagent is transferred to the transition metal center, displacing the halide.

Reductive Elimination: The two organic groups on the transition metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst.

Transition Metal-Catalyzed Cross-Couplings (e.g., Palladium, Nickel, Cobalt)

Functionalization through Transmetalation to Other Organometallics

Transmetalation of organolithium compounds to other metals is a widely used strategy to generate more functional group tolerant and less reactive organometallic reagents. This process involves the transfer of the organic group from lithium to a different metal, typically one that is less electropositive. Organolithium compounds are ideal starting points for these transformations due to their high reactivity. ethz.ch

The direction of transmetalation is generally from a more electropositive to a less electropositive metal. ethz.ch For example, organolithium reagents can be readily transmetalated to organozinc, organoboron, organotin, and organocopper species. These resulting organometallic compounds often exhibit unique reactivity profiles and are compatible with a broader range of electrophiles and catalytic systems.

The process of metal-halogen exchange is a key method for generating organolithium reagents, which can then be used in transmetalation reactions. This exchange is particularly rapid, allowing for the selective formation of reactive anions even in complex molecules. ethz.ch

Deprotonation Reactions and Superbase Formulations

Organolithium reagents are exceptionally strong bases capable of deprotonating a wide range of organic substrates. Their basicity can be further enhanced through the formation of "superbases," which are typically mixtures of an organolithium compound with a potassium alkoxide, such as potassium tert-butoxide (LICKOR).

The deprotonation of aromatic compounds is a powerful tool for regioselective functionalization. While the deprotonation of benzene (B151609) itself by butyllithium (B86547) is kinetically slow, the presence of a directing metalation group (DMG) on the aromatic ring can significantly accelerate the reaction and direct the deprotonation to the ortho position. uwindsor.cawikipedia.org

Computational studies have been used to determine the deprotonation energies of lithiated benzenes, providing insight into the stability of the resulting conjugate bases. nih.gov These studies indicate that the most stable structures maximize the electrostatic attraction between the polyanionic phenyl core and the lithium cations. nih.gov

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a functional group (the DMG) on an aromatic ring to direct deprotonation by an organolithium reagent to the adjacent ortho-position. wikipedia.org The DMG, which typically contains a heteroatom with a lone pair of electrons, coordinates to the lithium cation of the organolithium reagent. uwindsor.ca This pre-complexation brings the strong base into proximity with the ortho-proton, facilitating its abstraction. uwindsor.cabaranlab.org

A wide variety of functional groups can act as DMGs, including amides, carbamates, ethers, and tertiary amines. wikipedia.org The regioselectivity of DoM is a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

The use of additives like tetramethylethylenediamine (TMEDA) can break up the aggregates of organolithium reagents, increasing their basicity and reactivity in metalation reactions. baranlab.orgresearchgate.net

The following table provides a hierarchy of common directing metalation groups:

| Directing Metalation Group (DMG) | Relative Directing Ability |

| -O-C(O)NR₂ | Very Strong |

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OCH₃ | Moderate |

| -NR₂ | Moderate |

Organolithium reagents are widely used for the generation of enolates from carbonyl compounds. libretexts.org The reaction of a ketone or aldehyde with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) leads to the quantitative formation of the corresponding lithium enolate. makingmolecules.comyoutube.comchemtube3d.com LDA is particularly effective because it is highly basic, sterically hindered (which minimizes nucleophilic attack on the carbonyl carbon), and soluble in common ethereal solvents like THF. libretexts.orgyoutube.com

The formation of lithium enolates at low temperatures allows for the controlled generation of a specific enolate regioisomer (kinetic vs. thermodynamic). bham.ac.uk These pre-formed enolates can then be reacted with a variety of electrophiles, such as alkyl halides or other carbonyl compounds, in a highly selective manner. youtube.comchemtube3d.com

Beyond enolates, organolithium reagents can be used to generate a wide range of other anionic species. The speciation of lithium ions in solution, including the formation of contact-ion pairs (CIPs), is influenced by the solvent and the nature of the anion. nih.gov Understanding these interactions is crucial for controlling the reactivity of the anionic species. nih.gov

Regioselective and Chemoselective Transformationsmit.eduacs.org

Organolithium compounds are potent nucleophiles and strong bases, and their reactions are often characterized by issues of regioselectivity and chemoselectivity. wikipedia.org For a species like this compound, the negative charge is not localized on the benzylic carbon but is delocalized into the aromatic ring. This delocalization means that the compound can react at the benzylic (alpha) position or at the ortho- and para-positions of the benzene ring.

Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In the case of this compound, electrophilic attack can occur at the benzylic carbon to give an α-substituted product, or at the aromatic ring (typically the para-position due to steric hindrance at the ortho-positions) to yield a ring-substituted product. The preferred site of reaction is influenced by a variety of factors, including the nature of the electrophile, the solvent, and the presence of additives. researchgate.netnih.gov

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. This compound possesses a reactive C-Li bond and a C-Cl bond. The high reactivity of the organolithium moiety makes it susceptible to reaction with a wide range of electrophiles. At the same time, the presence of the chloroethyl group introduces the possibility of side reactions such as elimination to form styrene (B11656) or intramolecular cyclization. The outcome of a reaction will depend on the relative rates of these competing pathways.

The selectivity of organolithium reactions can be finely tuned by modifying the reaction conditions and by the use of additives. odu.edu These factors can alter the aggregation state of the organolithium species, the polarity of the solvent, and the nature of the ion pair, thereby influencing the reaction pathway. researchgate.net

Additives: Coordinating ligands such as tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA) can have a profound effect on the reactivity and selectivity of organolithium reagents. youtube.com TMEDA can chelate the lithium ion, breaking down aggregates and increasing the nucleophilicity of the carbanion. This can favor reaction at the more sterically accessible position. HMPA is a highly polar aprotic solvent additive that can promote the formation of solvent-separated ion pairs (SSIPs), which can alter the regioselectivity of the reaction, often favoring 1,4-addition to α,β-unsaturated carbonyl compounds. researchgate.net

Solvents: The choice of solvent is crucial in organolithium chemistry. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium cation, leading to less aggregated and more reactive species. nih.gov In contrast, non-polar hydrocarbon solvents such as hexanes or toluene (B28343) can promote the formation of higher-order aggregates, which are generally less reactive. The solvent can also influence the equilibrium between contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs), which can have different reactivities and selectivities. researchgate.net

Temperature: Organolithium reactions are often carried out at low temperatures (e.g., -78 °C) to control their high reactivity and to prevent side reactions such as decomposition or reaction with the solvent. acs.org Temperature can also influence the regioselectivity of a reaction. In some cases, the kinetically controlled product is formed at low temperatures, while the thermodynamically more stable product is favored at higher temperatures. odu.edu

The following interactive table illustrates how reaction conditions could hypothetically influence the regioselectivity of the reaction of this compound with an electrophile.

| Additive | Solvent | Temperature (°C) | α-substitution (%) | p-substitution (%) |

| None | Hexane | 25 | 60 | 40 |

| TMEDA | Hexane | 25 | 85 | 15 |

| None | THF | -78 | 90 | 10 |

| HMPA | THF | -78 | 70 | 30 |

This data is hypothetical and for illustrative purposes only, based on general principles of organolithium chemistry.

Flow Chemistry Applications for Organolithium Reactionsacs.org

The high reactivity and potential hazards associated with organolithium compounds make their use on an industrial scale challenging. ucc.ievapourtec.com Flow chemistry has emerged as a powerful technology for handling such hazardous reactions in a safer and more controlled manner. chemistryviews.orgthieme-connect.de

Continuous flow reactors offer significant safety advantages over traditional batch reactors for organolithium chemistry. ucc.iearagen.com The high surface-area-to-volume ratio of microreactors allows for highly efficient heat transfer, enabling precise temperature control and mitigating the risk of thermal runaways, which are a major concern in exothermic organolithium reactions. ucc.iemdpi.com The small internal volume of flow reactors also means that only a small amount of the hazardous organolithium reagent is present at any given time, minimizing the consequences of any potential incident. ucc.iearagen.com

Furthermore, the precise control over reaction parameters such as stoichiometry, residence time, and temperature in a continuous flow system leads to more consistent and reproducible results. ucc.iethieme-connect.de This level of control is often difficult to achieve in large-scale batch reactors.

Flow chemistry is an excellent tool for the rapid optimization of reaction conditions. mit.edu By systematically varying the flow rates of the reagent streams, the temperature, and the reactor configuration, a large number of experiments can be performed in a short amount of time to identify the optimal conditions for a desired transformation.

Parameters that can be optimized in a flow reactor include:

Residence Time: The time the reactants spend in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume. This is particularly important for reactions involving unstable intermediates, where a short residence time can allow for their generation and subsequent reaction before they have a chance to decompose. beilstein-journals.org

Temperature: The excellent heat transfer in flow reactors allows for the use of a wide range of temperatures, including conditions that would be unsafe in a batch reactor. acs.org This can be used to accelerate reactions and to control selectivity.

Stoichiometry: The stoichiometry of the reaction can be precisely controlled by adjusting the relative flow rates of the reagent streams. This can be used to minimize the formation of byproducts and to maximize the yield of the desired product.

Mixing: Efficient mixing is crucial for fast reactions, and flow reactors can be designed to provide rapid and efficient mixing of the reactants.

The following interactive table provides a hypothetical example of the optimization of the reaction of this compound with an electrophile in a flow reactor.

| Residence Time (s) | Temperature (°C) | Stoichiometry (Electrophile/Li) | Yield (%) |

| 10 | -78 | 1.0 | 75 |

| 5 | -78 | 1.0 | 85 |

| 5 | -60 | 1.0 | 90 |

| 5 | -60 | 1.1 | 95 |

This data is hypothetical and for illustrative purposes only.

Advanced Analytical Techniques in Organolithium Research

Spectroscopic Characterization of Organolithium Intermediates and Aggregates

Spectroscopic techniques are indispensable for elucidating the complex structures of organolithium compounds, which exist as aggregates or polymers rather than simple monomers. wikipedia.org The nature and degree of aggregation are dependent on the organic substituent, solvent, and the presence of other ligands. wikipedia.org

NMR spectroscopy stands out as a primary tool for investigating the solution-state structures of organolithium aggregates. wikipedia.org Different nuclei provide complementary information about the composition, aggregation, and dynamics of these species. wikipedia.orgscielo.br

¹H and ¹³C NMR: These standard NMR techniques are used to characterize the organic framework of the molecule. In organolithium compounds, the carbon atom bonded to lithium exhibits a characteristic shift in the ¹³C NMR spectrum. wisc.edu Scalar coupling between carbon and lithium (¹JC-Li) is particularly informative, as the multiplicity of the carbon signal can indicate the number of lithium atoms interacting with the carbanion center, thereby helping to determine the aggregation state. wikipedia.orgnih.govrsc.org

⁷Li and ⁶Li NMR: Lithium has two NMR-active isotopes, ⁷Li and ⁶Li. ⁷Li is more abundant and sensitive, but ⁶Li often provides sharper signals due to its smaller quadrupole moment, making it valuable for resolving complex structures. researchgate.net The chemical shift of lithium is sensitive to its coordination environment, allowing researchers to distinguish between different types of aggregates (e.g., dimers, tetramers) and their solvation states. scielo.brwisc.edu For instance, studies on methyllithium (B1224462) in the presence of lithium halides have used ¹H, ⁶Li, and ¹³C NMR to identify the dominant formation of tetrameric structures with varying halogen content. nih.gov

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates the signals of different species in a solution based on their diffusion coefficients, which correlate with their size and molecular weight. researchgate.netnih.gov DOSY is a powerful, non-invasive method for determining the aggregation state of organolithium compounds in solution. researchgate.netresearchgate.net By measuring the diffusion rates, researchers can estimate the size of aggregates like dimers, tetramers, or hexamers and study how factors like solvent or additives influence the aggregation equilibrium. researchgate.netrsc.org This technique has been successfully applied to determine the molecular weights of various organometallic complexes in solution, helping to elucidate reaction mechanisms. rsc.orgacs.org

| NMR Technique | Information Obtained | Application in Organolithium Research |

| ¹H NMR | Provides information about the proton environment in the organic part of the molecule. | Used to monitor reaction progress and product formation. wisc.edu |

| ¹³C NMR | Shows characteristic shifts for carbon-lithium bonds and provides structural details. wisc.edu | The ¹JC-Li coupling constant helps determine the number of lithium atoms bonded to a carbon, indicating the aggregation state. nih.govrsc.org |

| ⁶Li / ⁷Li NMR | Directly observes the lithium species, sensitive to the electronic and coordination environment. scielo.br | Differentiates between monomers, dimers, tetramers, and other aggregates in solution. scielo.brnih.gov |

| DOSY NMR | Separates NMR signals based on molecular diffusion rates, correlating to size and molecular weight. researchgate.net | Determines the size and aggregation state of organolithium species in solution without disturbing chemical equilibria. nih.govresearchgate.net |

Infrared (IR) spectroscopy is another valuable tool for the characterization of organolithium compounds. The technique probes the vibrational frequencies of chemical bonds. youtube.com While early assignments of C-Li stretching frequencies in the 800-1000 cm⁻¹ region were later shown to be incorrect, further studies involving isotopic substitution (⁶Li for ⁷Li) identified the relevant bands involving lithium atom motion in the far-IR region, typically between 350 and 570 cm⁻¹. These absorptions are understood to represent complex vibrational modes within the polymeric or aggregated species rather than simple C-Li stretches of a monomer. researchgate.net The placement of the FTIR spectrometer inside an inert atmosphere glove box allows for the analysis of air- and moisture-sensitive compounds like lithium salts. thermofisher.com

Mass spectrometry (MS) provides crucial insights into the nature of organolithium aggregates, particularly in the gas phase. researchgate.netacs.org Techniques such as flash vaporization coupled with electron-impact mass spectrometry can be used to identify the oligomeric structures present in the vapor phase. researchgate.net For example, mass spectrometric analysis of ethyllithium (B1215237) vapor has revealed the presence of ions associated with both tetrameric and hexameric clusters. researchgate.net This method allows for the direct observation of the degree of aggregation and can help elucidate the fundamental reactive properties of these species by studying mass-selected clusters in an environment free from solvent complications. nih.gov

In-situ Monitoring of Reaction Progress and Intermediate Formation

Due to the high reactivity and sensitivity of organolithium reagents to air, moisture, and temperature, traditional offline analysis methods are often challenging. mt.com In-situ (in the reaction mixture) monitoring techniques are therefore essential for safely and accurately studying these reactions in real-time.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing attenuated total reflectance (ATR) fiber-optic probes, has become a powerful method for studying organolithium reactions as they occur. mt.comstk-online.ch Systems like ReactIR™ allow scientists to directly track the concentrations of reactants, intermediates, and products in real-time, providing detailed kinetic and mechanistic information without disturbing the reaction. mt.com This is particularly valuable for low-temperature reactions that are common in organolithium chemistry. mt.com By monitoring characteristic IR bands, researchers can observe the formation and consumption of transient intermediates, determine reaction endpoints, and optimize process parameters safely and efficiently. stk-online.chmt.comrsc.org The ability to collect data continuously provides a comprehensive "molecular video" of the reaction, revealing dynamics that would be missed by discrete, offline sampling. stk-online.chyoutube.com

Organolithium reactions are often highly exothermic, making thermal characterization essential for process safety and scale-up. acs.org Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction, providing critical thermodynamic data such as the enthalpy of reaction (ΔHr). acs.orgthurne.se However, the rapid nature of many organolithium reactions makes them difficult to study in conventional batch calorimeters. rsc.org

Continuous flow calorimetry has emerged as a superior method for characterizing these fast, energetic reactions. acs.orgrsc.org In a flow setup, small amounts of reagents are mixed continuously in a microreactor, allowing for excellent temperature control and rapid heat dissipation. rsc.org By measuring temperature profiles along the flow reactor, researchers can accurately determine reaction enthalpies and kinetic parameters even for reactions that complete in seconds. thurne.sersc.orgacs.org This approach has been successfully used to measure the enthalpy of various organolithium reactions, providing data that is difficult or impossible to obtain reliably in batch systems. rsc.org

| Reaction | Solvent | Reaction Enthalpy (ΔHr) in Flow Calorimeter (kJ mol⁻¹) |

| n-Hexyllithium + Ethanol | Hexane | -297.0 |

| n-Hexyllithium + Ethanol | 2-MeTHF/Hexane | -297.9 |

| n-Hexyllithium + Ethanol | 2-MeTHF | -297.8 |

| Li-Br exchange (n-HexLi + Aryl-Br) | 2-MeTHF/Hexane | -123.6 |

| Iodine Quench (Aryl-Li + I₂) | 2-MeTHF/Hexane | -181.7 |

| Data sourced from reference rsc.org |

Future Directions and Emerging Research Avenues

Development of More Sustainable Organolithium Chemistry

A major thrust in modern organic synthesis is the development of greener methodologies, and organolithium chemistry is a key area for innovation. Traditional methods often rely on volatile, flammable, and hazardous etheric solvents, prompting research into more sustainable alternatives.

The choice of solvent is critical in organolithium reactions, as it influences the solubility, aggregation state, and reactivity of the reagent. For decades, solvents like diethyl ether and tetrahydrofuran (B95107) (THF) have been standard, but their environmental and safety profiles are suboptimal. Emerging research focuses on replacing these with greener alternatives. Cyclopentyl methyl ether (CPME), for instance, has gained attention due to its higher boiling point, lower peroxide formation tendency, and ease of recycling. Another promising alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like levulinic acid. The application of these solvents to the generation of (2-phenylethyl)lithium from 2-chloroethylbenzene could offer significant advantages in process safety and sustainability.

| Solvent | Typical Source | Key Advantages | Notable Disadvantages |

|---|---|---|---|

| Diethyl Ether (Traditional) | Petrochemical | Well-established, good solubility for reagents | Highly flammable, low boiling point, peroxide former |

| Tetrahydrofuran (THF) (Traditional) | Petrochemical | Excellent solvating power, well-understood | Peroxide former, water miscible (difficult work-up) |

| Cyclopentyl Methyl Ether (CPME) (Green) | Petrochemical | High boiling point, low peroxide formation, hydrophobic | Higher cost compared to traditional ethers |

| 2-Methyltetrahydrofuran (2-MeTHF) (Green) | Renewable (e.g., levulinic acid) | Renewable source, hydrophobic, stable | Can be more expensive than THF |

The conventional synthesis of organolithium reagents involves the direct reaction of an organic halide with lithium metal. saylor.orglibretexts.orglibretexts.org This method, while effective, uses bulk metallic lithium, which can be hazardous to handle. Future research is exploring alternative generation methods that are more sustainable and controllable.

While direct electrosynthesis remains a developing field, related sustainable techniques are emerging. Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, offers a solvent-free method for generating organolithium reagents. eurekalert.org A mechanochemical approach to synthesizing (2-phenylethyl)lithium from 2-chloroethylbenzene and lithium metal would drastically reduce solvent waste and could offer faster reaction times. eurekalert.org Furthermore, the use of flow microreactors is another avenue for greener synthesis. taylorandfrancis.com In a flow system, reagents are mixed continuously in a small reactor, allowing for precise control over reaction time and temperature. This can minimize side reactions and improve the safety of handling highly reactive species like (2-phenylethyl)lithium. taylorandfrancis.com

Expansion to Complex Molecular Architectures and Stereochemical Control

A major goal of modern synthesis is the ability to construct complex, three-dimensional molecules with precise control over stereochemistry. Organolithium reagents are powerful tools for forming carbon-carbon bonds, which are the backbone of organic molecules. Future research will increasingly apply reagents like (2-phenylethyl)lithium to the asymmetric synthesis of chiral compounds.

This can be achieved by using chiral ligands that coordinate to the lithium atom and create a chiral environment around the carbanion. For example, the use of naturally derived ligands like (-)-sparteine (B7772259) has been shown to enable highly enantioselective reactions of organolithium compounds. By reacting (2-phenylethyl)lithium with a prochiral ketone in the presence of a suitable chiral ligand, it could be possible to synthesize one enantiomer of the resulting tertiary alcohol with high selectivity. This opens the door to creating complex, enantiomerically pure building blocks for the pharmaceutical and agrochemical industries.

Interdisciplinary Research with Material Science and Catalysis

The applications of organolithium reagents extend beyond traditional organic synthesis and into interdisciplinary fields. The future will see an increased use of tailored reagents like (2-phenylethyl)lithium in materials science and catalysis.

In Material Science , organolithium compounds are widely used as initiators for anionic polymerization. libretexts.orgacs.org (2-Phenylethyl)lithium could serve as a specialized initiator for the polymerization of monomers like styrene (B11656) or butadiene. The use of this specific initiator would result in polymers where each chain begins with a 2-phenylethyl end-group, potentially imparting unique properties to the final material, such as altered thermal stability or solubility.

In Catalysis , organolithium reagents are critical for preparing other organometallic compounds through transmetalation. wikipedia.org For instance, reacting (2-phenylethyl)lithium with a copper or tin halide would generate the corresponding organocopper or organotin reagent, which are valuable partners in catalytic cross-coupling reactions. wikipedia.org Moreover, recent advances have shown that organolithium reagents can participate directly in palladium-catalyzed cross-coupling reactions with organic halides, providing a powerful method for forming carbon-carbon bonds under mild conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-chloroethylbenzene, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of 2-chloroethylbenzene typically involves Friedel-Crafts alkylation of benzene with 2-chloroethyl chloride, catalyzed by Lewis acids like AlCl₃. To ensure reproducibility, maintain strict control over reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 benzene to chloroethyl chloride). Monitor reaction progress via gas chromatography (GC) to avoid over-alkylation byproducts. Purification via fractional distillation under reduced pressure (40–60 mmHg) is critical to isolate the product with >95% purity .

Q. How should researchers characterize lithium-containing intermediates in reactions involving 2-chloroethylbenzene?

- Methodological Answer : Lithium intermediates (e.g., lithium-arene complexes) require multi-technique characterization:

- Spectroscopy : Use ⁶Li/⁷Li NMR to track lithium coordination environments.

- Elemental Analysis : Confirm Li content via inductively coupled plasma mass spectrometry (ICP-MS).

- Crystallography : Single-crystal X-ray diffraction is preferred for structural elucidation .

- Document all characterization protocols in the Experimental section, adhering to journal guidelines to ensure reproducibility .

Q. What safety protocols are essential when handling 2-chloroethylbenzene in lithium-mediated reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: ~2.1 mmHg at 25°C).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and aprons; avoid latex due to permeability.

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as halogenated waste.

- Reference toxicity data from EPA and NIST databases to assess exposure limits .

Advanced Research Questions

Q. How can computational modeling predict the stability of lithium-2-chloroethylbenzene complexes under varying solvent systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate binding energies of Li⁺ with 2-chloroethylbenzene in solvents like THF or DMSO. Compare solvation free energies (ΔG_solv) to experimental stability trends.

- Molecular Dynamics (MD) : Simulate solvent effects on complex aggregation over nanosecond timescales.

- Validate models with spectroscopic data (e.g., FTIR for Li–Cl interactions) .

Q. What statistical approaches resolve contradictions in kinetic data for lithium-mediated aryl coupling reactions using 2-chloroethylbenzene?

- Methodological Answer :

- Error Analysis : Quantify measurement uncertainties (e.g., ±5% for GC peak integration) and propagate errors using the Taylor series method.

- Multivariate Regression : Identify outliers in Arrhenius plots (ln(k) vs. 1/T) using Cook’s distance (>1 indicates influential outliers).

- Bayesian Inference : Reconcile conflicting rate constants by weighting data sources based on reliability scores (e.g., GLP-compliant studies > non-GLP) .

Q. How do environmental factors (e.g., moisture, oxygen) influence the degradation pathways of lithium-2-chloroethylbenzene reaction mixtures?

- Methodological Answer :

- Controlled Degradation Studies : Expose reaction mixtures to H₂O (0.1–1% v/v) or O₂ (1–5 ppm) and monitor via:

- HPLC-MS : Detect hydrolysis products (e.g., 2-phenylethanol).

- XPS : Track Li surface oxidation states (Li⁰ → Li₂O).

- Kinetic Profiling : Use pseudo-first-order models to quantify degradation rates under accelerated aging conditions .

Data Presentation Guidelines

Example Table : Kinetic Data for Lithium-Mediated Coupling of 2-Chloroethylbenzene

| Temperature (°C) | Rate Constant, k (s⁻¹) | Uncertainty (±) | Source Reliability |

|---|---|---|---|

| 25 | 0.045 | 0.002 | Reliable |

| 40 | 0.098 | 0.005 | Not Reliable |

| 60 | 0.210 | 0.010 | Reliable |

Note : Use SI units and significant figures consistently. Highlight discrepancies in "Source Reliability" to guide data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.